N-(4-Chlorophenyl)-1,3-propanesultam
Overview
Description
N-(4-Chlorophenyl)-1,3-propanesultam: is a chemical compound characterized by the presence of a chlorophenyl group attached to a propanesultam structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chlorophenyl)-1,3-propanesultam typically involves the reaction of 4-chlorobenzylamine with 1,3-propanesultone. The reaction is carried out under controlled conditions to ensure the formation of the desired sultam ring. The process involves heating the reactants in a suitable solvent, such as dichloromethane, and using a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-(4-Chlorophenyl)-1,3-propanesultam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Chlorophenyl)-1,3-propanesultam has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents for treating infections and inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-1,3-propanesultam involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s ability to form hydrogen bonds and interact with hydrophobic regions of proteins contributes to its biological activity .
Comparison with Similar Compounds
N-(4-Chlorophenyl)-1,3,4-oxadiazole: Known for its antimicrobial and antitubercular activities.
N-(4-Chlorophenyl)-1,3,4-thiadiazole: Exhibits antiviral and antifungal properties.
N-(4-Chlorophenyl)-1,3,4-triazole: Used in the synthesis of pharmaceuticals with anti-inflammatory and anticancer activities.
Uniqueness: N-(4-Chlorophenyl)-1,3-propanesultam is unique due to its sultam ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .
Biological Activity
N-(4-Chlorophenyl)-1,3-propanesultam, also known as 1,3-propanesultam, is a compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₈ClN₃O₂S
- Molecular Weight : 219.68 g/mol
- CAS Number : 5908-62-3
This compound exhibits its biological activity primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit various enzymes that are critical in metabolic pathways, particularly those involved in cancer cell proliferation.
- Receptor Modulation : The compound interacts with specific receptors in the body, influencing signaling pathways that regulate cellular functions.
- Antimicrobial Properties : It demonstrates activity against certain bacterial strains, contributing to its potential use as an antimicrobial agent.
Biological Activity
The biological activities of this compound can be summarized as follows:
Anticancer Activity
A study published in the Journal of Organic Chemistry reported that this compound exhibited significant cytotoxic effects against MCF-7 breast cancer cells. The compound's mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. The IC₅₀ value was determined to be approximately 15 µM, indicating a potent anticancer effect .
Antimicrobial Efficacy
Research has demonstrated that this compound possesses antimicrobial properties against several bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential applications in treating infections caused by resistant bacterial strains .
Enzyme Inhibition Studies
Further investigations have focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways associated with cancer. For instance, it was found to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. This inhibition could contribute to its anticancer properties by disrupting the proliferation of cancer cells .
Properties
IUPAC Name |
2-(4-chlorophenyl)-1,2-thiazolidine 1,1-dioxide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2S/c10-8-2-4-9(5-3-8)11-6-1-7-14(11,12)13/h2-5H,1,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMOUUAHRSJJOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201231195 | |
Record name | Isothiazolidine, 2-(4-chlorophenyl)-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201231195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71703-13-4 | |
Record name | Isothiazolidine, 2-(4-chlorophenyl)-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71703-13-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isothiazolidine, 2-(4-chlorophenyl)-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201231195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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